BPKDi

説明

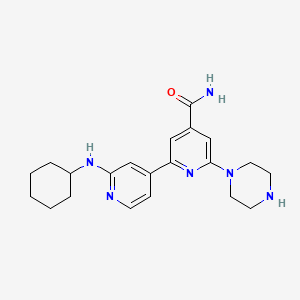

Structure

3D Structure

特性

IUPAC Name |

2-[2-(cyclohexylamino)pyridin-4-yl]-6-piperazin-1-ylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O/c22-21(28)16-12-18(26-20(14-16)27-10-8-23-9-11-27)15-6-7-24-19(13-15)25-17-4-2-1-3-5-17/h6-7,12-14,17,23H,1-5,8-11H2,(H2,22,28)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNWDRALEEPGBHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NC=CC(=C2)C3=NC(=CC(=C3)C(=O)N)N4CCNCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BPKDi's Mechanism of Action in Cardiac Hypertrophy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiac hypertrophy, an enlargement of the heart muscle, is a compensatory response to pressure overload that can ultimately lead to heart failure. A key signaling molecule implicated in the pathological remodeling of the heart is Protein Kinase D (PKD). The bipyridyl PKD inhibitor, BPKDi, has emerged as a potent and selective tool to investigate the role of PKD in cardiac hypertrophy and as a potential therapeutic agent. This technical guide provides an in-depth overview of the mechanism of action of this compound in cardiac hypertrophy, summarizing key quantitative data, detailing experimental protocols, and visualizing the core signaling pathways.

Introduction to this compound and its Target: Protein Kinase D (PKD)

Protein Kinase D (PKD) is a family of serine/threonine kinases that act as crucial downstream effectors of G-protein coupled receptors (GPCRs) and diacylglycerol (DAG) signaling. In the heart, the PKD1 isoform is predominantly expressed and has been identified as a critical transducer of stress signals that promote pathological cardiac remodeling.

This compound is a potent and selective, ATP-competitive inhibitor of all three PKD isoforms. Its high affinity and specificity make it an invaluable chemical probe for elucidating the cellular functions of PKD.

Quantitative Data: this compound Potency and Efficacy

The inhibitory activity of this compound against the PKD isoforms has been quantified, demonstrating its high potency.

| Kinase Isoform | IC50 (nM)[1] |

| PKD1 | 1 |

| PKD2 | 9 |

| PKD3 | 1 |

Mechanism of Action: The PKD-HDAC5-MEF2 Axis

The primary mechanism by which this compound counteracts cardiac hypertrophy is through the inhibition of the PKD-HDAC5-MEF2 signaling pathway. This pathway is a central regulator of gene expression programs that drive pathological cardiac growth.

Upstream Activation of PKD

Pro-hypertrophic stimuli, such as those acting through Gq-coupled receptors (e.g., phenylephrine, endothelin-1), trigger the activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG recruits both conventional and novel Protein Kinase C (PKC) isoforms and PKD to the cell membrane, leading to the phosphorylation and activation of PKD by PKC.

PKD-Mediated Phosphorylation and Nuclear Export of HDAC5

Once activated, PKD phosphorylates Class IIa histone deacetylases (HDACs), with HDAC5 being a key substrate in cardiomyocytes. This phosphorylation creates a binding site for the 14-3-3 chaperone protein. The binding of 14-3-3 masks a nuclear localization sequence on HDAC5, leading to its export from the nucleus to the cytoplasm.

De-repression of MEF2 and Hypertrophic Gene Expression

In its unphosphorylated state, HDAC5 resides in the nucleus and acts as a transcriptional repressor by binding to and inhibiting the activity of the Myocyte Enhancer Factor 2 (MEF2) family of transcription factors. MEF2 is a critical regulator of the fetal gene program, which is reactivated during pathological hypertrophy. By promoting the nuclear export of HDAC5, PKD activation leads to the de-repression of MEF2, allowing it to activate the transcription of pro-hypertrophic genes such as those for atrial natriuretic peptide (ANP) and β-myosin heavy chain (β-MHC).

This compound's Point of Intervention

This compound directly inhibits the kinase activity of PKD. This prevents the phosphorylation of HDAC5, thereby blocking its nuclear export and maintaining its repressive function on MEF2. Consequently, the pro-hypertrophic gene expression program is suppressed.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in this compound's mechanism of action.

Caption: this compound inhibits PKD, preventing HDAC5 phosphorylation and nuclear export, thereby maintaining MEF2 repression.

Experimental Protocols

The following provides a generalized methodology for investigating the effects of this compound on cardiomyocyte hypertrophy in vitro.

Neonatal Rat Ventricular Myocyte (NRVM) Isolation and Culture

-

Hearts are excised from 1-2 day old Sprague-Dawley rat pups.

-

Ventricles are minced and subjected to enzymatic digestion (e.g., with collagenase and pancreatin) to isolate individual cardiomyocytes.

-

Cells are pre-plated to enrich for cardiomyocytes by removing more rapidly adhering fibroblasts.

-

NRVMs are seeded onto culture plates (e.g., collagen-coated) and maintained in a suitable culture medium (e.g., DMEM/F12 with serum).

Induction of Hypertrophy and this compound Treatment

-

After a period of serum starvation to synchronize the cells, NRVMs are treated with a pro-hypertrophic agonist. Common agonists and their typical concentrations include:

-

Phenylephrine (PE): 10-100 µM

-

Endothelin-1 (ET-1): 10-100 nM

-

-

For inhibitor studies, cells are pre-treated with this compound (typically 1-3 µM) for 30-60 minutes prior to the addition of the hypertrophic agonist.[2][3]

-

Cells are incubated for a specified duration (e.g., 24-48 hours) to allow for the development of the hypertrophic phenotype.

Assessment of Cardiomyocyte Hypertrophy

-

Cell Size Measurement:

-

Cells are fixed and stained for a cardiomyocyte-specific marker (e.g., α-actinin).

-

Images are captured using fluorescence microscopy.

-

The surface area of individual cardiomyocytes is quantified using image analysis software.

-

-

Protein Synthesis Assay:

-

The rate of protein synthesis is measured by the incorporation of a radiolabeled amino acid (e.g., [3H]-leucine) into newly synthesized proteins.

-

-

Gene Expression Analysis:

-

Total RNA is extracted from the treated cells.

-

The expression levels of hypertrophic marker genes (e.g., ANP, BNP, MYH7) are quantified using quantitative real-time PCR (qRT-PCR).

-

Western Blot Analysis of Signaling Proteins

-

Cell lysates are prepared and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

Membranes are probed with primary antibodies specific for total and phosphorylated forms of key signaling proteins, including PKD, HDAC5, and downstream targets.

-

Protein bands are visualized and quantified using an appropriate detection system.

Experimental Workflow Diagram

Caption: Workflow for studying this compound's effects on in vitro cardiomyocyte hypertrophy.

The Role of Kinase-Independent Scaffolding Functions of PKD1

Conclusion

This compound is a powerful pharmacological tool for dissecting the role of PKD in cardiac hypertrophy. Its mechanism of action is centered on the inhibition of the PKD-HDAC5-MEF2 signaling axis, a critical pathway in the transcriptional regulation of pathological cardiac growth. The provided experimental frameworks offer a basis for the continued investigation of PKD signaling in the heart. A deeper understanding of both the kinase-dependent and -independent functions of PKD will be crucial for the development of novel therapeutic strategies for heart failure.

References

BPKDi Downstream Targets in Cancer Cells: A Technical Guide

Introduction: The Protein Kinase D (PKD) family, comprising serine/threonine kinases PKD1, PKD2, and PKD3, represents a critical signaling node in various cellular processes dysregulated in cancer.[1] These kinases act as downstream effectors for a range of stimuli, including G protein-coupled receptors and growth factors, translating these signals into specific cellular responses such as proliferation, survival, migration, and angiogenesis.[1] Given their significant role in promoting oncogenic phenotypes, the PKD family has emerged as a compelling target for therapeutic intervention. BPKDi, a potent, cell-permeable bipyridyl inhibitor, demonstrates high selectivity for all three PKD isoforms, making it an invaluable tool for dissecting PKD signaling and a promising candidate for anticancer drug development. This guide provides an in-depth technical overview of the core downstream targets and pathways modulated by this compound in cancer cells.

Core Downstream Signaling Pathways Modulated by this compound

Inhibition of the PKD family by this compound instigates a multi-faceted anti-cancer effect by disrupting several pro-tumorigenic signaling cascades.

Abrogation of the NF-κB Survival Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of cancer cell survival, promoting the transcription of anti-apoptotic and pro-proliferative genes.[2] PKD is a key activator of this pathway. Upon activation, PKD can phosphorylate the IκB kinase (IKK) complex, which in turn phosphorylates the inhibitor of NF-κB (IκB).[2] This marks IκB for proteasomal degradation, liberating the NF-κB p50/RelA dimer to translocate to the nucleus and initiate target gene expression.[3]

By inhibiting PKD, this compound prevents the initial phosphorylation of the IKK complex, thereby stabilizing IκB and sequestering NF-κB in the cytoplasm. This blockade of NF-κB-dependent gene expression is a primary mechanism by which PKD inhibitors induce apoptosis and reduce the expression of survival proteins like cyclin D1, survivin, and cIAP-1 in cancer cells.[4]

Disruption of MAPK/ERK-Mediated Proliferation

The MAPK/ERK pathway is a central regulator of cell proliferation.[5] PKD1 has been shown to be activated downstream of growth factor receptors and contributes to the activation of the ERK1/2 pathway, which subsequently promotes DNA replication and cell division.[1] The precise mechanism can be cell-type dependent but often involves PKD facilitating the signaling cascade from Ras/Raf to MEK and finally ERK. This compound-mediated inhibition of PKD curtails this pro-proliferative signal, contributing to the observed cytostatic effects.

Inhibition of Cell Motility, Invasion, and Secretion

PKD isoforms play a complex role in regulating the machinery of cell movement and invasion.

-

Actin Cytoskeleton and Cell Migration: PKD1 can suppress cell migration by phosphorylating key regulators of the actin cytoskeleton. For instance, PKD1 phosphorylates and inactivates the phosphatase SSH1L, which is responsible for activating cofilin, a critical actin-severing protein.[6] This leads to reduced actin dynamics and decreased cell motility.

-

Vesicle Trafficking and Secretion: PKD is localized at the trans-Golgi Network (TGN) and plays a crucial role in fissioning transport vesicles destined for the cell surface. This function is critical for the secretion of tumor-promoting factors, including matrix metalloproteinases (MMPs) like MMP-9, and inflammatory cytokines such as IL-6 and IL-8.[7] By inhibiting PKD, this compound disrupts this secretory pathway, reducing the ability of cancer cells to remodel the extracellular matrix and create a pro-inflammatory, pro-angiogenic microenvironment.

Crosstalk with the Unfolded Protein Response (UPR)

Cancer cells in the tumor microenvironment are often under significant metabolic stress, leading to an accumulation of unfolded proteins in the endoplasmic reticulum (ER)—a condition known as ER stress.[8] To survive, cells activate the Unfolded Protein Response (UPR), a network of signaling pathways designed to restore homeostasis or trigger apoptosis if the stress is irrecoverable.[9]

Recent evidence reveals a critical pro-survival role for PKD1 within the UPR.[8][10]

-

Amplification of IRE1 Signaling: ER stress activates PKD1 through a PKCδ-dependent mechanism.[8][10] Activated PKD1 then stabilizes and amplifies the signaling of IRE1α, a key UPR sensor.[8][10] This leads to increased splicing of XBP1 mRNA, producing the active transcription factor XBP1s, which upregulates genes involved in protein folding and degradation, helping the cell adapt to stress.[8]

-

Suppression of Pro-Apoptotic JNK: The IRE1α pathway can also activate the pro-apoptotic c-Jun N-terminal kinase (JNK) pathway.[8] However, activated PKD1 phosphorylates and activates Mitogen-Activated Protein Kinase Phosphatase 1 (MKP1).[8] MKP1, in turn, dephosphorylates and inactivates JNK, converting a sustained, pro-apoptotic JNK signal into a transient, pro-survival one.[8]

Therefore, by inhibiting PKD1, this compound is expected to dismantle this pro-survival UPR signaling axis. This compound treatment under ER stress should lead to reduced IRE1α stability and a shift towards sustained, pro-apoptotic JNK signaling, thereby sensitizing cancer cells to ER stress-induced cell death.

Quantitative Data on PKD Inhibition

The efficacy of PKD inhibitors has been quantified in numerous studies. This compound is a potent pan-PKD inhibitor. Much of the detailed cellular and in vivo efficacy data has been generated with the structurally related pan-PKD inhibitor, CRT0066101, which serves as a strong proxy for the effects of this compound.

| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |

| This compound | PKD1 | 1 | Biochemical | [8] (from initial search) |

| This compound | PKD2 | 9 | Biochemical | [8] (from initial search) |

| This compound | PKD3 | 1 | Biochemical | [8] (from initial search) |

| Inhibitor | Cell Line | Effect | IC50 / Concentration | Assay Type | Reference |

| CRT0066101 | Panc-1 (Pancreatic) | Inhibition of Proliferation | ~1 µM | BrdU Incorporation | [4] |

| CRT0066101 | Panc-1 (Pancreatic) | Induction of Apoptosis | 1-10 µM | Cleaved Caspase-3 | [4] |

| CRT0066101 | Panc-1 (Pancreatic) | In vivo Tumor Growth Inhibition | 80 mg/kg/day (oral) | Orthotopic Xenograft | [4] |

Mandatory Visualizations

Caption: this compound inhibits PKD, blocking multiple pro-tumorigenic pathways.

Caption: Experimental workflow for evaluating this compound's cellular effects.

Experimental Protocols

Protocol 1: Western Blot for Apoptotic Markers

This protocol details the detection of cleaved caspase-3 and cleaved PARP, key markers of apoptosis, following this compound treatment.

A. Materials and Reagents

-

Cancer cell line of interest (e.g., Panc-1, HCT116)

-

Complete culture medium (e.g., DMEM/RPMI + 10% FBS)

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels (e.g., 4-12% Bis-Tris)

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., Rabbit anti-Cleaved Caspase-3, Rabbit anti-Cleaved PARP, Mouse anti-β-actin)

-

Secondary antibodies (e.g., HRP-conjugated Goat anti-Rabbit, HRP-conjugated Goat anti-Mouse)

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system (e.g., ChemiDoc)

B. Procedure

-

Cell Treatment: Seed cells in 6-well plates to reach 70-80% confluency. Treat with desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 24-48 hours.

-

Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape cells, and transfer the lysate to a microfuge tube.

-

Lysate Preparation: Incubate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.

-

Protein Quantification: Determine protein concentration using the BCA assay according to the manufacturer's instructions.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer to 20-30 µg of protein per sample and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved. Transfer proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibody (e.g., anti-cleaved caspase-3 at 1:1000 dilution) in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane 3 times for 10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane 3 times for 10 minutes each with TBST.

-

-

Detection: Apply ECL substrate to the membrane and capture the signal using an imaging system. Re-probe for a loading control (e.g., β-actin) to ensure equal protein loading.

Protocol 2: Cell Cycle Analysis via Flow Cytometry

This protocol describes how to analyze cell cycle distribution based on DNA content using propidium iodide (PI) staining.

A. Materials and Reagents

-

Treated cells from 6-well plates

-

PBS, ice-cold

-

Trypsin-EDTA

-

70% Ethanol, ice-cold

-

PI/RNase Staining Buffer (e.g., containing 50 µg/mL PI and 100 µg/mL RNase A in PBS)

-

Flow cytometer

B. Procedure

-

Cell Harvesting: Following treatment with this compound, collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS, detach with trypsin, and then combine with the floating cells from the supernatant.

-

Washing: Transfer the cell suspension to a flow cytometry tube and centrifuge at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with ice-cold PBS.

-

Fixation: Resuspend the cell pellet by vortexing gently. While vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the pellet once with PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

-

Incubation: Incubate the tubes in the dark at room temperature for 30 minutes.

-

Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. Use a linear scale for the PI fluorescence channel (e.g., FL2-A or PE-A).

C. Data Analysis

-

Gate on the single-cell population to exclude doublets.

-

Generate a histogram of PI fluorescence intensity.

-

Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase or the appearance of a sub-G1 peak (indicative of apoptotic, fragmented DNA) should be noted.

References

- 1. The Impact of the ER Unfolded Protein Response on Cancer Initiation and Progression: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the unfolded protein response in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Crosstalk of Endoplasmic Reticulum (ER) Stress Pathways with NF-κB: Complex Mechanisms Relevant for Cancer, Inflammation and Infection [mdpi.com]

- 4. The Effects of IRE1, ATF6, and PERK Signaling on adRP-Linked Rhodopsins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Structure and Molecular Mechanism of ER Stress Signaling by the Unfolded Protein Response Signal Activator IRE1 [frontiersin.org]

- 6. An integrated PKD1-dependent signaling network amplifies IRE1 prosurvival signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An integrated PKD1-dependent signaling network amplifies IRE1 prosurvival signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Unfolded protein response in cancer: the Physician's perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

A Technical Guide to the Role of PKD Inhibitors in Modulating HDAC5 Nuclear Export

Audience: Researchers, scientists, and drug development professionals.

Abstract: The nucleocytoplasmic shuttling of Histone Deacetylase 5 (HDAC5), a class IIa HDAC, is a critical regulatory mechanism controlling gene expression in various physiological and pathological processes, including angiogenesis, myogenesis, and neuronal regeneration.[1][2][3] This dynamic process is primarily governed by signal-dependent phosphorylation, which triggers the export of HDAC5 from the nucleus to the cytoplasm, thereby de-repressing target genes. A key kinase family implicated in this pathway is Protein Kinase D (PKD). Consequently, inhibitors of PKD, herein referred to as BPKDi (a hypothesized acronym for a PKD inhibitor), are pivotal tools for preventing HDAC5 nuclear export and maintaining its repressive function on gene transcription. This technical guide provides an in-depth exploration of the signaling pathways, experimental methodologies to study this process, and the quantitative effects of this compound on HDAC5 localization.

The Core Signaling Pathway: PKD-Mediated HDAC5 Nuclear Export

The translocation of HDAC5 from the nucleus to the cytoplasm is a tightly regulated process initiated by various extracellular signals. In several key biological contexts, such as in response to Vascular Endothelial Growth Factor (VEGF) or Gαq-coupled receptor activation, this signaling cascade converges on Protein Kinase D (PKD), also known as PKCμ.[4][5]

The established mechanism proceeds as follows:

-

Upstream Activation: Signals like VEGF activate its receptor (VEGFR2), leading to the activation of Phospholipase Cγ (PLCγ). PLCγ, in turn, activates Protein Kinase C (PKC), which subsequently phosphorylates and activates PKD.[4]

-

HDAC5 Phosphorylation: Activated PKD directly phosphorylates HDAC5 at two conserved N-terminal serine residues, Ser259 and Ser498.[4]

-

14-3-3 Chaperone Binding: The phosphorylation of these serine residues creates a docking site for the 14-3-3 chaperone protein.

-

Nuclear Export: The binding of 14-3-3 to HDAC5 masks its nuclear localization signal (NLS), leading to its export from the nucleus to the cytoplasm through a Crm1-dependent mechanism.[2] This export relieves the transcriptional repression of target genes, such as those controlled by the Myocyte Enhancer Factor-2 (MEF2) family of transcription factors.[4]

Figure 1. PKD-mediated HDAC5 nuclear export signaling pathway.

This compound: Inhibition of the PKD-HDAC5 Axis

This compound, as inhibitors of Protein Kinase D, function by blocking the catalytic activity of PKD. This intervention prevents the initial and critical step of HDAC5 phosphorylation. The consequences of this inhibition are:

-

Blocked Phosphorylation: HDAC5 remains unphosphorylated at Ser259 and Ser498, even in the presence of upstream stimuli.

-

No 14-3-3 Binding: Without the phosphate groups, 14-3-3 proteins cannot bind to HDAC5.

-

Nuclear Retention: In the absence of a 14-3-3 chaperone, the nuclear localization signal of HDAC5 remains exposed, leading to its retention and accumulation within the nucleus.

-

Sustained Gene Repression: The continued presence of HDAC5 in the nucleus ensures the sustained repression of its target genes.

Pharmacological inhibitors like CID755673 have been shown to effectively blunt stimulus-induced HDAC5 translocation, confirming the direct role of PKD in this process.[6]

Figure 2. Mechanism of this compound action on the HDAC5 pathway.

Quantitative Data on this compound Efficacy

The effect of PKD inhibition on HDAC5 nuclear export is typically quantified using fluorescence microscopy by measuring the ratio of nuclear to cytoplasmic fluorescence of a tagged HDAC5 protein (e.g., GFP-HDAC5). The data consistently show that while a stimulus (e.g., PMA, VEGF, Phenylephrine) significantly decreases this ratio (indicating export), co-treatment with a this compound abrogates this effect, maintaining a high nuclear-to-cytoplasmic ratio similar to the unstimulated control.[3][4][6]

| Condition | Treatment | Description | Relative Nuclear/Cytoplasmic HDAC5 Ratio (Illustrative) | Reference |

| 1. Control | Vehicle | Baseline condition, HDAC5 is predominantly nuclear. | 1.00 | [3][4] |

| 2. Stimulated | Agonist (e.g., VEGF, PMA) | Induces PKD activation and HDAC5 nuclear export. | 0.35 | [4][6] |

| 3. Inhibited | This compound (e.g., CID755673) | Inhibitor alone, no significant change from control. | 0.98 | [6] |

| 4. Stimulated + Inhibited | Agonist + this compound | This compound blocks the agonist-induced nuclear export of HDAC5. | 0.95 | [4][6] |

Experimental Protocols

Protocol: HDAC5 Nuclear Export Assay via Fluorescence Microscopy

This protocol allows for the direct visualization and quantification of HDAC5 subcellular localization.

Methodology:

-

Cell Culture & Transfection: Plate cells (e.g., HEK293, HUVEC) on glass coverslips in a 24-well plate. Transfect cells with a plasmid encoding a fluorescently tagged HDAC5 (e.g., pEGFP-HDAC5) using a suitable transfection reagent. Allow 18-24 hours for protein expression.

-

Compound Treatment: Pre-incubate cells with this compound (e.g., 25 µM CID755673) or vehicle control for 1-2 hours.

-

Stimulation: Add the agonist (e.g., 20 ng/mL VEGF, 100 nM PMA) to the appropriate wells and incubate for the desired time (e.g., 20-60 minutes).

-

Fixation & Staining: Wash cells with PBS, then fix with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.1% Triton X-100. Stain nuclei with DAPI (1 µg/mL).

-

Imaging: Mount coverslips on slides and acquire images using a fluorescence microscope. Capture images in both the GFP and DAPI channels.

-

Data Analysis: Using image analysis software (e.g., ImageJ), define the nuclear (from DAPI stain) and cytoplasmic regions for each cell. Measure the mean fluorescence intensity of GFP-HDAC5 in both compartments. Calculate the nuclear-to-cytoplasmic fluorescence ratio.

Figure 3. Workflow for the HDAC5 Nuclear Export Assay.

Protocol: Co-Immunoprecipitation of HDAC5 and 14-3-3

This biochemical assay confirms that this compound treatment prevents the interaction between HDAC5 and 14-3-3 proteins.

Methodology:

-

Cell Culture & Treatment: Grow cells to confluency in 10 cm dishes. Treat with vehicle, agonist, and/or this compound as described in Protocol 4.1.

-

Cell Lysis: Wash cells with cold PBS and lyse in a non-denaturing immunoprecipitation (IP) buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Pre-clear the lysate with Protein A/G agarose beads. Incubate the cleared lysate with an anti-HDAC5 antibody overnight at 4°C. Add Protein A/G beads to capture the antibody-protein complexes.

-

Washing & Elution: Wash the beads extensively with IP buffer to remove non-specific binders. Elute the bound proteins by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Detection: Probe the membrane with a primary antibody against 14-3-3. Use a secondary HRP-conjugated antibody and a chemiluminescent substrate for detection. The input lysates should also be run to confirm protein expression. A band for 14-3-3 will appear in the agonist-treated sample, which will be absent or significantly reduced in the this compound co-treated sample.

Figure 4. Co-Immunoprecipitation workflow.

Therapeutic and Research Implications

The ability of this compound to lock HDAC5 in the nucleus has significant implications for both basic research and drug development.

-

Research Tool: this compound are invaluable for dissecting the specific role of the PKD-HDAC5 signaling axis in various cellular processes. By selectively blocking this pathway, researchers can delineate the downstream transcriptional programs regulated by HDAC5 localization.

-

Therapeutic Potential: Aberrant HDAC5 cytoplasmic localization (and subsequent gene de-repression) is implicated in several diseases.

-

Angiogenesis: In endothelial cells, VEGF-induced HDAC5 nuclear export is crucial for angiogenesis.[4] this compound could potentially serve as anti-angiogenic agents in cancer therapy.

-

Cardiac Hypertrophy: Pathological cardiac hypertrophy is associated with the export of class IIa HDACs. Preventing this export is a therapeutic strategy to inhibit the hypertrophic gene program.[1]

-

Axon Regeneration: Conversely, in peripheral neurons, injury-induced HDAC5 nuclear export is essential for activating a pro-regenerative gene program.[3] In this context, promoting, rather than inhibiting, this pathway could be beneficial.

-

References

- 1. PKA phosphorylates histone deacetylase 5 and prevents its nuclear export, leading to the inhibition of gene transcription and cardiomyocyte hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Signal-dependent nuclear export of a histone deacetylase regulates muscle differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Injury-induced HDAC5 nuclear export is essential for axon regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein Kinase D-dependent Phosphorylation and Nuclear Export of Histone Deacetylase 5 Mediates Vascular Endothelial Growth Factor-induced Gene Expression and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gαq-PKD/PKCμ signal regulating the nuclear export of HDAC5 to induce the IκB expression and limit the NF-κB-mediated inflammatory response essential for early pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Indirect Effect of BPKDi on the ERK/MAPK Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, is a critical signaling nexus that governs a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis. Dysregulation of the ERK/MAPK pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This technical guide explores the effect of BPKDi, a potent small molecule inhibitor, on the ERK/MAPK signaling pathway. While not a direct inhibitor of the core ERK/MAPK cascade, this compound's mechanism of action through the inhibition of Protein Kinase D (PKD) presents a compelling case for its indirect modulation of ERK/MAPK signaling.

This compound: A Potent Inhibitor of Protein Kinase D (PKD)

This compound (Bipyridyl-PKD inhibitor) is a highly potent and selective inhibitor of the PKD family of serine/threonine kinases. Its inhibitory activity has been quantified against the three main PKD isoforms, demonstrating nanomolar efficacy.

Quantitative Data: this compound Inhibition of PKD Isoforms

| Inhibitor | Target | IC50 (nM) |

| This compound | PKD1 | 1 |

| This compound | PKD2 | 9 |

| This compound | PKD3 | 1 |

The PKD-ERK/MAPK Connection: An Indirect Regulatory Axis

Emerging evidence indicates that PKD, particularly PKD1, functions as a positive regulator of the ERK/MAPK signaling pathway. PKD1 can influence the pathway at multiple points, including upstream of or at the level of the core cascade components: Ras, Raf, MEK, and ERK. Therefore, by inhibiting PKD1, this compound is expected to attenuate the downstream activation of the ERK/MAPK pathway.

Logical Relationship: this compound's Inferred Effect on ERK/MAPK

Caption: Logical diagram illustrating this compound's inhibitory effect on PKD1, which in turn is expected to downregulate the positively regulated ERK/MAPK pathway and subsequent cellular responses.

Expected Quantitative Effects of this compound on the ERK/MAPK Signaling Pathway

Based on its potent inhibition of PKD1, the following downstream effects on the ERK/MAPK pathway are anticipated. It is important to note that the precise quantitative impact will be cell-type and context-dependent.

| Parameter | Expected Effect of this compound Treatment | Rationale |

| Phospho-MEK1/2 Levels | Decrease | Inhibition of PKD1 is expected to reduce the activation of upstream components, leading to decreased MEK1/2 phosphorylation. |

| Phospho-ERK1/2 Levels | Decrease | As the direct downstream target of MEK1/2, a reduction in active MEK1/2 will lead to a corresponding decrease in ERK1/2 phosphorylation. |

| Downstream Substrate Phosphorylation (e.g., p90RSK, c-Fos) | Decrease | Reduced ERK1/2 activity will result in decreased phosphorylation of its downstream targets. |

| Cell Proliferation | Decrease | Attenuation of the pro-proliferative ERK/MAPK pathway is expected to lead to a reduction in cell growth. |

Experimental Protocol: Western Blot for Detecting Changes in ERK Phosphorylation

This protocol provides a detailed methodology for assessing the effect of this compound on the phosphorylation status of ERK1/2 in a cellular context.

Materials

-

Cell line of interest (e.g., a cancer cell line with known active ERK/MAPK signaling)

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Stimulant for the ERK/MAPK pathway (e.g., EGF, PMA), if required

-

Phosphate Buffered Saline (PBS)

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

4-12% Bis-Tris polyacrylamide gels

-

Nitrocellulose or PVDF membranes

-

Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Experimental Workflow

Caption: A comprehensive workflow for assessing the impact of this compound on ERK phosphorylation using Western blotting.

Detailed Procedure

-

Cell Seeding: Seed cells at an appropriate density in 6-well plates and allow them to adhere and reach 70-80% confluency.

-

Serum Starvation (Optional): To reduce basal ERK activity, serum-starve the cells for 12-24 hours prior to treatment.

-

This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1, 4, 24 hours).

-

Stimulation (Optional): If investigating the inhibition of stimulated ERK activity, add a known agonist (e.g., 100 ng/mL EGF) for a short period (e.g., 10-15 minutes) before cell lysis.

-

Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold RIPA buffer. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane onto a 4-12% Bis-Tris gel. After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL substrate and capture the chemiluminescent signal.

-

Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against total ERK1/2.

-

Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylated ERK as a ratio to the level of total ERK.

Signaling Pathway Diagram: The Indirect Inhibition of ERK/MAPK by this compound

Caption: The proposed signaling pathway illustrating the indirect inhibitory effect of this compound on the ERK/MAPK cascade via PKD1.

Conclusion

This compound is a potent and selective inhibitor of PKD. Through its inhibitory action on PKD1, this compound is poised to indirectly attenuate the activation of the pro-survival and pro-proliferative ERK/MAPK signaling pathway. This technical guide provides the foundational knowledge, expected outcomes, and detailed experimental protocols for researchers to investigate and validate the indirect effects of this compound on this critical cellular signaling cascade. Further research is warranted to fully elucidate the quantitative relationship and therapeutic potential of targeting the PKD-ERK/MAPK axis with inhibitors like this compound in various disease models.

Investigating PKD1 Function with the BPKDi Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Protein Kinase D1 (PKD1) function and its investigation using the potent and selective inhibitor, BPKDi. This document details the mechanism of action of this compound, its inhibitory activity, and its effects on downstream signaling pathways. Furthermore, it offers comprehensive experimental protocols for utilizing this compound as a tool to probe PKD1 function in a laboratory setting.

Introduction to PKD1 and the this compound Inhibitor

Protein Kinase D1 (PKD1) is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and membrane trafficking. Dysregulation of PKD1 activity has been implicated in various diseases, most notably in the context of Autosomal Dominant Polycystic Kidney Disease (ADPKD). In ADPKD, mutations in the PKD1 gene lead to the formation of fluid-filled cysts in the kidneys, ultimately causing kidney failure.[1][2] The PKD1 protein, polycystin-1 (PC1), in conjunction with polycystin-2 (PC2), is believed to function as a mechanosensor in the primary cilia of renal tubular cells, regulating intracellular calcium levels and downstream signaling pathways that control cell growth.[1]

The bipyridyl PKD inhibitor, this compound, has emerged as a valuable chemical probe for studying the physiological and pathological roles of PKD isoforms. It is a potent and selective inhibitor of the PKD family of kinases.[3]

Quantitative Data: this compound Inhibitory Activity

This compound exhibits potent inhibitory activity against all three isoforms of the PKD family. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for these kinases.

| Kinase Isoform | IC50 (nM) |

| PKD1 | 1 |

| PKD2 | 9 |

| PKD3 | 1 |

| Table 1: In vitro inhibitory activity of this compound against PKD isoforms.[3][4][5] |

The cellular activity of this compound has been demonstrated through the inhibition of PKD1-mediated downstream events, such as the phosphorylation of histone deacetylase 5 (HDAC5).

| Assay | Cellular IC50 (nM) | Cell Type |

| GFP-HDAC5 Nuclear Export | 32 - 240 | Cardiac Myocytes |

| Table 2: Cellular inhibitory activity of this compound.[6] |

PKD1 Signaling Pathways and Inhibition by this compound

PKD1 is a central node in several signaling pathways that regulate cell fate. Its activation, typically downstream of G-protein coupled receptors (GPCRs) and phospholipase C (PLC), leads to the activation of multiple downstream effectors. This compound, by directly inhibiting the kinase activity of PKD1, effectively blocks these downstream signaling cascades.

Caption: PKD1 signaling pathway and its inhibition by this compound.

Mutations in PKD1 can lead to the dysregulation of several other key signaling pathways, contributing to the pathogenesis of ADPKD.

Caption: Dysregulated signaling pathways in ADPKD due to PKD1 mutation.

Experimental Protocols

The following protocols provide detailed methodologies for investigating PKD1 function using the this compound inhibitor.

In Vitro Kinase Assay for PKD1 Inhibition

This protocol is designed to determine the in vitro IC50 value of this compound for PKD1.

Materials:

-

Recombinant human PKD1 enzyme

-

Syntide-2 substrate peptide

-

Kinase buffer (50 mM Tris-HCl, pH 7.5, 4 mM MgCl2, 10 mM β-mercaptoethanol)

-

This compound (serial dilutions)

-

ATP solution (containing γ-³³P-ATP)

-

P81 phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing recombinant human PKD1 (1 ng/µL) and Syntide-2 substrate peptide (20 µg) in kinase buffer.

-

Add serial dilutions of this compound (e.g., 0 to 100 µM) to the reaction mixture and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding the ATP solution (final concentration 50 µM ATP, 1.0 µCi γ-³³P-ATP).

-

Incubate the reaction for 20 minutes at 30°C.

-

Spot 25 µL of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated γ-³³P-ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.[7][8]

Cellular Assay for Inhibition of Endogenous PKD1 Autophosphorylation

This protocol assesses the ability of this compound to inhibit PKD1 activity within intact cells by measuring the phosphorylation of a key autophosphorylation site.

Materials:

-

Cell line expressing endogenous PKD1 (e.g., LNCaP prostate cancer cells or neonatal rat ventricular myocytes)

-

Cell culture medium and supplements

-

Phorbol 12-myristate 13-acetate (PMA)

-

This compound (various concentrations)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-PKD1 (Ser916) and a loading control (e.g., anti-GAPDH or anti-tubulin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed cells in appropriate culture plates and grow to 70-80% confluency.

-

Pre-treat the cells with various concentrations of this compound for 45 minutes.

-

Stimulate the cells with PMA (e.g., 10-25 nM) for 20 minutes to activate PKD1.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with the anti-phospho-PKD1 (Ser916) primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

-

Quantify the band intensities to determine the concentration-dependent inhibition of PKD1 autophosphorylation by this compound.[4][9]

Cellular Assay for Inhibition of HDAC5 Nuclear Export

This immunofluorescence-based assay visualizes the effect of this compound on the subcellular localization of a key PKD1 substrate, HDAC5.

Materials:

-

Cells co-transfected with GFP-HDAC5 (or endogenous HDAC5)

-

Cell culture medium and supplements

-

Agonist to induce PKD1 activation (e.g., PMA or a GPCR agonist)

-

This compound (various concentrations)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in a culture plate.

-

If necessary, transfect cells with a GFP-HDAC5 expression vector.

-

Pre-treat the cells with various concentrations of this compound for 30-60 minutes.

-

Stimulate the cells with an appropriate agonist for a defined period to induce HDAC5 nuclear export.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Stain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides.

-

Visualize the subcellular localization of GFP-HDAC5 using a fluorescence microscope.

-

Quantify the nuclear-to-cytoplasmic fluorescence ratio in multiple cells for each condition to determine the effect of this compound on HDAC5 nuclear export.[3][6]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating PKD1 function using the this compound inhibitor.

Caption: Experimental workflow for PKD1 inhibition studies with this compound.

Conclusion

This compound is a powerful and selective tool for the investigation of PKD1 function. The quantitative data on its inhibitory potency and the detailed experimental protocols provided in this guide will enable researchers to effectively design and execute experiments to elucidate the complex roles of PKD1 in health and disease. The ability to specifically inhibit PKD1 signaling with this compound opens up new avenues for understanding disease mechanisms and for the development of novel therapeutic strategies targeting this important kinase.

References

- 1. researchgate.net [researchgate.net]

- 2. Genetic mechanisms and signaling pathways in autosomal dominant polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. axonmedchem.com [axonmedchem.com]

- 6. Small Molecule Inhibitors of Protein Kinase D: Early Development, Current Approaches, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Diverse Small Molecule Chemotypes with Cell-Based PKD1 Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of PKD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The role of BPKDi in regulating gene transcription

An In-Depth Technical Guide on the Role of BPKDi in Regulating Gene Transcription

For Researchers, Scientists, and Drug Development Professionals

Abstract

The regulation of gene transcription is a cornerstone of cellular function, and its dysregulation is a hallmark of numerous diseases, including cardiac hypertrophy and cancer. Protein Kinase D (PKD), a family of serine/threonine kinases, has emerged as a critical nodal point in signaling pathways that control gene expression. A key mechanism involves the phosphorylation-dependent regulation of class IIa histone deacetylases (HDACs), which act as transcriptional repressors. This compound, a potent and selective bipyridyl inhibitor of all three PKD isoforms, serves as an invaluable chemical probe to dissect this pathway and as a potential therapeutic lead. This technical guide provides an in-depth overview of the mechanism by which this compound regulates gene transcription, detailed experimental protocols for its study, and quantitative data on its activity.

Core Mechanism: The PKD-HDAC Axis

The primary mechanism by which PKD influences gene transcription is through the regulation of class IIa HDACs, particularly HDAC4 and HDAC5. In a basal state, these HDACs reside in the nucleus, where they bind to transcription factors, such as Myocyte Enhancer Factor-2 (MEF2), and repress the transcription of target genes.[1][2]

Signaling through PKD is initiated by a variety of extracellular stimuli, including G protein-coupled receptor (GPCR) agonists and growth factors.[3][4] This leads to the activation of Phospholipase C (PLC), which generates diacylglycerol (DAG). DAG recruits both PKD and Protein Kinase C (PKC) to the cell membrane, where PKC phosphorylates and activates PKD.[3]

Activated PKD then translocates to the nucleus and phosphorylates class IIa HDACs at specific serine residues (e.g., Ser259 and Ser498 on HDAC5).[2][4] This phosphorylation creates docking sites for 14-3-3 chaperone proteins.[2] The binding of 14-3-3 proteins escorts the HDACs out of the nucleus, sequestering them in the cytoplasm.[3][5] This nuclear export relieves the repression on target transcription factors like MEF2, allowing for the activation of pathological gene programs, such as those involved in cardiac hypertrophy.[1][2]

This compound exerts its effect by directly inhibiting the kinase activity of PKD. By preventing the initial phosphorylation of HDACs, this compound ensures they remain in the nucleus, bound to their target transcription factors, thereby maintaining transcriptional repression.[5]

Caption: this compound signaling pathway inhibiting gene transcription.

Quantitative Data

This compound is a highly potent inhibitor of the PKD family. Its inhibitory activity has been quantified through biochemical assays. Furthermore, studies on PKD1-deficient mouse models reveal the downstream consequences of inhibiting this pathway on gene expression programs.

Table 1: Inhibitory Activity of this compound against PKD Isoforms

| Target | IC₅₀ (nM) |

|---|---|

| PKD1 | 1 |

| PKD2 | 9 |

| PKD3 | 1 |

Data sourced from multiple studies.[5]

Table 2: Representative Gene Categories Regulated by PKD1 Signaling in Cardiac Hypertrophy

| Gene Category | Biological Process | Effect of PKD1 Signaling |

|---|---|---|

| Myofilament Genes | Cardiac Muscle Contraction | Upregulation |

| Apoptotic Genes | Programmed Cell Death | Regulation |

| Cell Growth/Differentiation Genes | Cellular Proliferation & Development | Upregulation |

| Metabolic Genes | Energy Metabolism | Regulation |

These gene expression changes are associated with the development of compensatory cardiac hypertrophy and are attenuated when PKD1 signaling is disrupted, mimicking the effect of this compound.[1]

Experimental Protocols & Workflows

Investigating the role of this compound requires a combination of biochemical and cell-based assays to confirm target engagement and downstream functional consequences.

Protocol: Western Blot Analysis of PKD and HDAC Phosphorylation

This protocol is designed to quantify the inhibition of PKD-mediated HDAC5 phosphorylation by this compound.

Methodology:

-

Cell Culture & Treatment: Culture human umbilical vein endothelial cells (HUVECs) or similar responsive cell lines. Starve cells overnight.

-

Inhibitor Pre-treatment: Pre-treat cells with this compound (e.g., 1 µM) or vehicle (DMSO) for 30-45 minutes.[4][5]

-

Stimulation: Stimulate cells with a known PKD activator, such as Phorbol 12-myristate 13-acetate (PMA, 10 nM) or Vascular Endothelial Growth Factor (VEGF, 20 ng/ml), for 15-20 minutes to induce phosphorylation.[4][5]

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification & Loading: Determine protein concentration using a BCA assay. Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.

-

Electrophoresis & Transfer: Separate proteins by electrophoresis and transfer to a PVDF membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBS-T for 1 hour. Incubate overnight at 4°C with primary antibodies against phospho-HDAC5 (Ser259/498), total HDAC5, phospho-PKD1 (Ser916), and a loading control (e.g., GAPDH).

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software. Normalize phosphorylated protein levels to total protein levels.

Caption: Workflow for Western Blot analysis.

Protocol: Immunofluorescence Microscopy for HDAC Subcellular Localization

This assay visually confirms this compound's ability to prevent the nuclear export of HDAC5.

Methodology:

-

Cell Culture & Transfection: Plate cells (e.g., HUVECs or neonatal rat ventricular myocytes) on glass coverslips. Transfect or transduce cells with a vector expressing GFP-tagged HDAC5 (GFP-HDAC5).[4][6]

-

Treatment: After 24-48 hours, pre-treat cells with this compound (1 µM) or vehicle for 30 minutes.[6]

-

Stimulation: Stimulate with VEGF (20 ng/ml) or phenylephrine for 2-3 hours to induce maximal HDAC5 nuclear export.[4][6]

-

Fixation & Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100.

-

Staining: Mount coverslips onto slides using a mounting medium containing DAPI to counterstain the nuclei.

-

Microscopy: Visualize cells using a fluorescence microscope. Capture images of the GFP (HDAC5) and DAPI (nucleus) channels.

-

Analysis: Assess the subcellular localization of GFP-HDAC5. In unstimulated or this compound-treated cells, the GFP signal should co-localize with the DAPI signal (nuclear). In stimulated, vehicle-treated cells, the GFP signal should be predominantly cytoplasmic.

References

- 1. Genome-Wide Gene Expression Analysis Shows AKAP13-Mediated PKD1 Signaling Regulates the Transcriptional Response to Cardiac Hypertrophy | PLOS One [journals.plos.org]

- 2. Decoding the Cardiac Actions of Protein Kinase D Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Protein Kinase D-dependent Phosphorylation and Nuclear Export of Histone Deacetylase 5 Mediates Vascular Endothelial Growth Factor-induced Gene Expression and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of PKD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gene Variants Drive Heart Risks in Polycystic Kidney Disease / Scientific news / Foundation for Promotion of Cardiology [cardioprogress.ru]

The Dual Impact of Kinase and Receptor Inhibition on NF-κB Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal regulator of inflammatory responses, immune function, cell proliferation, and survival.[1] Its dysregulation is implicated in a multitude of pathological conditions, including chronic inflammatory diseases and cancer, making the NF-κB signaling pathway a prime target for therapeutic intervention.[2][3] This technical guide provides an in-depth analysis of two distinct mechanisms for inhibiting NF-κB activation: through the antagonism of the Bradykinin B2 Receptor (B2R) and the inhibition of Protein Kinase D (PKD). While both strategies ultimately dampen NF-κB activity, they operate through separate signaling cascades, offering different points of therapeutic intervention. This document will detail the signaling pathways, present quantitative data on inhibition, outline key experimental protocols, and provide visual diagrams to elucidate these complex processes.

Section 1: Bradykinin B2 Receptor (B2R) Antagonism and its Impact on NF-κB

Bradykinin (BK), a pro-inflammatory peptide, activates NF-κB by binding to its G-protein coupled receptor, the Bradykinin B2 Receptor (B2R).[4][5] This interaction triggers a signaling cascade that is a key contributor to inflammatory responses.[6][7] Antagonists of the B2R have been shown to effectively prevent these downstream effects.[7]

Signaling Pathway of B2R-Mediated NF-κB Activation

The binding of Bradykinin to the B2R initiates a well-defined signaling cascade. In human airway epithelial cells, this activation proceeds through the Ras/Raf-1/ERK pathway.[4][5] Upon BK binding, the B2R activates Ras, which in turn phosphorylates and activates Raf-1.[5][8] Activated Raf-1 then activates MEK, which subsequently activates the Extracellular signal-Regulated Kinase (ERK).[5] The activated ERK is crucial for the activation of the IκB kinase (IKK) complex.[4][5]

The IKK complex, consisting of IKKα, IKKβ, and the regulatory subunit NEMO, is responsible for phosphorylating the inhibitor of NF-κB, IκBα.[9][10] In its resting state, IκBα is bound to the NF-κB heterodimer (typically p50/p65), sequestering it in the cytoplasm.[9][11] Phosphorylation of IκBα by the IKK complex targets it for ubiquitination and subsequent degradation by the proteasome.[9][12] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the p65 subunit of NF-κB, allowing the active p50/p65 heterodimer to translocate to the nucleus.[13][14] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators like cyclooxygenase-2 (COX-2).[4][5]

Caption: B2R-Mediated NF-κB Activation Pathway.

Quantitative Impact of B2R Antagonists on NF-κB Activation

The inhibitory effects of B2R antagonists on NF-κB activation have been quantified in various studies. The selective B2R antagonist HOE140 has been shown to attenuate BK-induced COX-2 expression in a concentration-dependent manner.[4][5] Another B2R antagonist, fasitibant, has been demonstrated to fully prevent BK-induced NF-κB activation, leading to a reduction in COX-2 overexpression and the production of downstream inflammatory mediators.[7]

| Compound | Target | Cell Type | Assay | Effect | Reference |

| HOE140 | Bradykinin B2 Receptor | A549 (Human Airway Epithelial) | Western Blot | Attenuated BK-induced COX-2 expression. | [4],[5] |

| HOE140 | Bradykinin B2 Receptor | A549 (Human Airway Epithelial) | IKK Activity Assay | Inhibited BK-mediated increase in IKKαβ activity. | [4],[5] |

| HOE140 | Bradykinin B2 Receptor | A549 (Human Airway Epithelial) | EMSA | Inhibited the formation of the NF-κB-specific DNA-protein complex. | [4],[5] |

| Fasitibant | Bradykinin B2 Receptor | HUVEC (Human Umbilical Vein Endothelial Cells) | Nuclear Translocation | Fully prevented BK-induced NF-κB nuclear translocation. | [7] |

| Fasitibant | Bradykinin B2 Receptor | HUVEC and PACs | Western Blot | Abolished BK-induced COX-2 overexpression. | [7] |

Experimental Protocols for Studying B2R-Mediated NF-κB Inhibition

A variety of experimental techniques are employed to investigate the impact of B2R antagonists on NF-κB activation.

1. Cell Culture and Treatment:

-

Human airway epithelial cells (A549) or human umbilical vein endothelial cells (HUVEC) are cultured in appropriate media.[4][7]

-

Cells are pre-treated with the B2R antagonist (e.g., HOE140, fasitibant) for a specified time before stimulation with Bradykinin (BK).[5][7]

2. Western Blot Analysis:

-

Purpose: To detect the protein levels of key signaling molecules (e.g., COX-2, IκBα, phosphorylated p65).

-

Protocol:

-

Lyse treated cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a nitrocellulose membrane.[15]

-

Block the membrane and incubate with primary antibodies against target proteins.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect chemiluminescence and quantify band intensity.[16]

-

3. Electrophoretic Mobility Shift Assay (EMSA):

-

Purpose: To detect NF-κB DNA binding activity.

-

Protocol:

-

Prepare nuclear extracts from treated cells.

-

Incubate nuclear extracts with a radiolabeled double-stranded oligonucleotide containing the NF-κB consensus sequence.

-

Separate protein-DNA complexes on a non-denaturing polyacrylamide gel.

-

Visualize the gel by autoradiography.[17]

-

4. Luciferase Reporter Assay:

-

Purpose: To quantify NF-κB transcriptional activity.

-

Protocol:

5. Immunofluorescence and Nuclear Translocation Analysis:

-

Purpose: To visualize the subcellular localization of the NF-κB p65 subunit.

-

Protocol:

-

Grow cells on coverslips and treat as described.

-

Fix and permeabilize the cells.

-

Incubate with a primary antibody against p65, followed by a fluorescently-labeled secondary antibody.[19][20]

-

Counterstain nuclei with DAPI.

-

Visualize using a fluorescence microscope and quantify nuclear vs. cytoplasmic fluorescence.[19][21]

-

Caption: Experimental Workflow for B2R Antagonist Studies.

Section 2: Protein Kinase D (PKD) Inhibition and its Impact on NF-κB

Protein Kinase D (PKD) is a serine/threonine kinase that has been identified as a mediator of NF-κB activation in response to oxidative stress.[22] The inhibitor BPKDi is a potent inhibitor of PKD isoforms.[23]

Signaling Pathway of PKD-Mediated NF-κB Activation

In response to oxidative stress, a distinct signaling pathway leads to NF-κB activation through PKD. This pathway involves the activation of Src and Abl tyrosine kinases, which then phosphorylate PKD at tyrosine 463 in its Pleckstrin Homology (PH) domain.[22] Concurrently, Protein Kinase C (PKC) isoforms, also activated by oxidative stress, phosphorylate PKD's activation loop at serines 738 and 742.[22] This dual phosphorylation results in a fully active PKD.

Activated PKD then mediates the activation of the IKK complex, specifically IKKβ.[22] Similar to the B2R pathway, activated IKKβ phosphorylates IκBα, leading to its degradation and the subsequent nuclear translocation of active NF-κB.[22] This pathway contributes to cell survival in the face of oxidative stress.[22]

Caption: PKD-Mediated NF-κB Activation Pathway.

Quantitative Impact of this compound on PKD and Downstream Targets

This compound is a potent inhibitor of PKD, with IC50 values in the low nanomolar range for PKD1 and PKD3, and slightly higher for PKD2.[23] By inhibiting PKD, this compound is expected to block the downstream activation of IKKβ and subsequent NF-κB activation in response to oxidative stress.

| Compound | Target | IC50 | Effect | Reference |

| This compound | PKD1 | 1 nM | Inhibits PKD1 kinase activity. | [23] |

| This compound | PKD2 | 9 nM | Inhibits PKD2 kinase activity. | [23] |

| This compound | PKD3 | 1 nM | Inhibits PKD3 kinase activity. | [23] |

| This compound | Class IIa HDACs | - | Blocks signal-dependent phosphorylation and nuclear export in cardiomyocytes. | [23] |

Experimental Protocols for Studying PKD-Mediated NF-κB Inhibition

The experimental approaches to study the effects of this compound on NF-κB are similar to those for B2R antagonists, with modifications to the stimulus and the specific proteins of interest.

1. Cell Culture and Treatment:

-

Cells are treated with this compound prior to the induction of oxidative stress (e.g., using H2O2).[22]

2. Kinase Assays:

-

Purpose: To directly measure the activity of PKD and IKKβ.

-

Protocol:

-

Immunoprecipitate the kinase of interest (PKD or IKKβ) from cell lysates.

-

Incubate the immunoprecipitated kinase with a specific substrate and [γ-32P]ATP.

-

Measure the incorporation of 32P into the substrate.

-

3. Phosphorylation-Specific Western Blotting:

-

Purpose: To detect the phosphorylation status of key proteins like PKD (at Y463 and S738/742) and IκBα.

-

Protocol: Utilize primary antibodies that specifically recognize the phosphorylated forms of these proteins in a standard Western blot protocol.

The other techniques, including Western Blot for total protein, EMSA, Luciferase Reporter Assays, and Immunofluorescence for p65 translocation, are performed as described in the B2R section.

Conclusion

The activation of NF-κB can be effectively inhibited through distinct mechanisms targeting either the Bradykinin B2 Receptor or Protein Kinase D. B2R antagonists like HOE140 and fasitibant interrupt the pro-inflammatory signaling cascade initiated by Bradykinin, preventing NF-κB activation via the Ras/Raf-1/ERK pathway. Conversely, the PKD inhibitor this compound targets a stress-response pathway, blocking NF-κB activation induced by oxidative stress. Understanding these separate but convergent pathways provides a broader perspective for the development of targeted therapeutics aimed at mitigating NF-κB-driven pathologies. The detailed methodologies and structured data presented in this guide offer a valuable resource for researchers and drug development professionals working to modulate this critical signaling nexus.

References

- 1. Frontiers | Modulators of NF-κB in Experimental Pharmacology: Recent Updates and Perspectives [frontiersin.org]

- 2. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bradykinin B2 receptor mediates NF-kappaB activation and cyclooxygenase-2 expression via the Ras/Raf-1/ERK pathway in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Up-regulation of bradykinin B2 receptor by Pseudomonas aeruginosa via the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antagonism of bradykinin B2 receptor prevents inflammatory responses in human endothelial cells by quenching the NF-kB pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 10. mdpi.com [mdpi.com]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PAK5-mediated phosphorylation and nuclear translocation of NF-κB-p65 promotes breast cancer cell proliferation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. frontiersin.org [frontiersin.org]

- 16. mdpi.com [mdpi.com]

- 17. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 18. African swine fever virus pB318L suppresses inflammatory response by inhibiting NF-κB activation and NLRP3 inflammasome formation | PLOS Pathogens [journals.plos.org]

- 19. TDP-43 Inhibits NF-κB Activity by Blocking p65 Nuclear Translocation | PLOS One [journals.plos.org]

- 20. TDP-43 Inhibits NF-κB Activity by Blocking p65 Nuclear Translocation | PLOS One [journals.plos.org]

- 21. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Protein kinase D mediates a stress-induced NF-κB activation and survival pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 23. axonmedchem.com [axonmedchem.com]

Introduction to the Protein Kinase D (PKD) Family

An In-depth Technical Guide to the Selectivity of BPKDi for PKD Isoforms

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed examination of the selectivity profile of this compound, a potent inhibitor of the Protein Kinase D (PKD) family. The document outlines quantitative inhibitory data, detailed experimental methodologies for assessing selectivity, and visual diagrams of relevant biological pathways and workflows.

The Protein Kinase D (PKD) family, comprising isoforms PKD1, PKD2, and PKD3, are serine/threonine kinases that belong to the calcium/calmodulin-dependent kinase (CAMK) group. These enzymes are crucial points of convergence for various signaling pathways, particularly those initiated by G protein-coupled receptors (GPCRs) and growth factors.[1] PKD activation is primarily mediated by protein kinase C (PKC) phosphorylation in response to the second messenger diacylglycerol (DAG).[2] Once activated, PKD isoforms regulate a multitude of cellular processes, including cell proliferation, migration, membrane trafficking, and angiogenesis.[1][2] Given their role in both normal physiology and diseases like cancer, developing specific inhibitors for the PKD family is a significant area of research.

Quantitative Selectivity Profile of this compound

This compound is a powerful, ATP-competitive inhibitor that demonstrates high affinity for all three PKD isoforms. Its inhibitory potency is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

The table below summarizes the IC50 values for this compound against each PKD isoform, showcasing its pan-PKD inhibitory activity.

| Kinase Isoform | IC50 (nM) |

| PKD1 | 1 |

| PKD2 | 9 |

| PKD3 | 1 |

Table 1: Summary of this compound IC50 values for PKD isoforms. Data sourced from in vitro kinase assays.[3]

Key Experimental Protocols

Determining the selectivity and potency of a kinase inhibitor like this compound requires robust biochemical and cellular assays. The following protocols describe standard methods used in the field.

In Vitro Kinase Assay (IC50 Determination)

This biochemical assay directly measures the inhibition of purified PKD enzyme activity by this compound. It is the primary method for determining IC50 values.

Objective: To quantify the concentration-dependent inhibition of each PKD isoform by this compound.

Materials:

-

Recombinant, purified human PKD1, PKD2, and PKD3 enzymes.

-

This compound compound stock solution (e.g., in DMSO).

-

Kinase buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT, pH 7.5).

-

Adenosine-5'-triphosphate (ATP), typically at the Kₘ concentration for each kinase.[4]

-

Specific peptide substrate for PKD (e.g., Syntide-2).

-

Detection reagents (e.g., radiometric [γ-³²P]ATP or luminescence-based ADP-Glo™ assay).

-

Microplates (e.g., 96-well or 384-well).

Methodology:

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer to achieve the final desired concentrations.

-

Reaction Setup: In a microplate, add the kinase buffer, the specific PKD isoform, and the peptide substrate.

-

Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the appropriate wells. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) during which the kinase phosphorylates the substrate.

-

Reaction Termination & Detection: Stop the reaction. Quantify kinase activity by measuring substrate phosphorylation.

-

Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [³²P]-ATP, and measure the incorporated radioactivity using a scintillation counter.[4]

-

Luminescence Assay: Add a reagent to deplete the remaining ATP, then add a second reagent to convert the ADP produced into a luminescent signal, measured with a luminometer.

-

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data using a nonlinear regression model to determine the IC50 value.[5]

Cellular PKD Autophosphorylation Assay (Western Blot)

This cell-based assay validates the inhibitor's activity in a biological context by measuring its effect on PKD activation (autophosphorylation) within intact cells.

Objective: To determine if this compound can inhibit the activation of endogenous PKD in response to a cellular stimulus.

Materials:

-

Cell line expressing PKD isoforms (e.g., A549, HT29, or HeLa).

-

Cell culture medium and supplements.

-

PKD activator (e.g., Phorbol 12-myristate 13-acetate, PMA).

-

This compound compound.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-phospho-PKD (pSer744/748 for PKD1/2) and anti-total-PKD.[6]

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

-

Protein electrophoresis and Western blot equipment.

Methodology:

-

Cell Culture: Plate cells and grow to 70-80% confluency.

-

Serum Starvation: Serum-starve the cells for 4-12 hours to reduce basal kinase activity.

-

Inhibitor Pre-treatment: Treat cells with varying concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours.

-

Cell Stimulation: Stimulate the cells with PMA (e.g., 100 ng/mL) for 15-30 minutes to induce PKD activation.

-

Cell Lysis: Wash cells with cold PBS and lyse them on ice using lysis buffer. Scrape and collect the cell lysates.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% BSA or non-fat milk).

-

Incubate with the primary antibody against phospho-PKD overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total PKD.

-

Analysis: Quantify the band intensities for phospho-PKD and total PKD. Analyze the ratio of p-PKD to total PKD to determine the extent of inhibition at different this compound concentrations.

Diagrams of Pathways and Workflows

Visual diagrams help clarify complex signaling cascades and experimental procedures. The following are presented in the DOT language for use with Graphviz.

PKD Activation Signaling Pathway

This diagram illustrates the canonical pathway for PKD activation downstream of GPCRs and the inhibitory action of this compound.

Caption: Canonical PKD activation pathway and point of inhibition by this compound.

In Vitro Kinase Assay Workflow

This flowchart outlines the sequential steps of the in vitro kinase assay for IC50 determination.

Caption: A generalized workflow for determining inhibitor IC50 values.

Cellular Autophosphorylation Workflow

This diagram details the process for assessing inhibitor efficacy in a cell-based Western blot experiment.

Caption: Workflow for analyzing PKD phosphorylation in cells via Western blot.

References

- 1. Protein Kinase D Signaling: Multiple Biological Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]